![molecular formula C13H18ClN3O B1460831 N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 1040324-51-3](/img/structure/B1460831.png)
N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide
Overview
Description
N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide (CMPPA) is an organochlorine compound composed of a piperazine ring and a chloro-methylphenyl moiety. It is an important synthetic intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. CMPPA is also used in the synthesis of various other organic compounds, such as dyes, pigments, and surfactants. The synthesis of CMPPA is relatively straightforward, and it is a highly versatile compound with various applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide is not fully understood. However, it is believed that N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. In particular, N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide is believed to interact with certain enzymes, which then leads to a decrease in inflammation.
Biochemical and Physiological Effects
N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, decrease pain, and improve joint function. In addition, N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide has been found to inhibit the production of certain enzymes, which can lead to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize. In addition, N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide is a highly versatile compound with various applications. However, N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide can be toxic in high doses, and it is also a potential environmental pollutant. Therefore, it should be handled with caution in the laboratory.
Future Directions
There are several potential future directions for research involving N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide. One potential direction is to further investigate the mechanism of action of N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide, as well as the biochemical and physiological effects it has on the body. In addition, further research could be conducted to explore the potential applications of N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential toxicity of N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide and its potential environmental impact.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide has been used in various scientific research applications, such as the synthesis of pharmaceuticals and other organic compounds. It has also been used as a model compound for studying the mechanism of action of certain drugs, such as anti-inflammatory agents. In addition, N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide has been used in the synthesis of various other organic compounds, such as dyes, pigments, and surfactants.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10-2-3-12(11(14)8-10)16-13(18)9-17-6-4-15-5-7-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNTSFMSBDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCNCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(piperazin-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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